

Meta-analysis of clinical outcomes for nextgeneration IBAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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Next-Generation IBAT Inhibitors: A Meta-Analysis of Clinical Outcomes

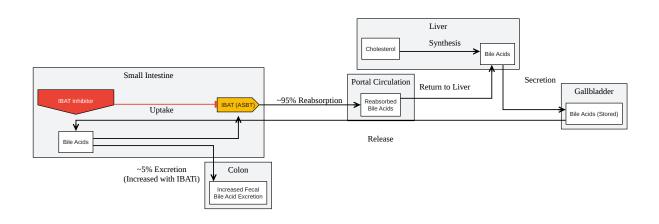
A Comparative Guide for Researchers and Drug Development Professionals

The landscape of treatment for cholestatic liver diseases and chronic constipation is rapidly evolving with the advent of next-generation ileal bile acid transporter (IBAT) inhibitors. These agents offer a targeted approach by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing systemic bile acid levels and alleviating associated symptoms. This guide provides a comprehensive meta-analysis of the clinical outcomes for key next-generation IBAT inhibitors, including maralixibat, odevixibat, linerixibat, and elobixibat, based on recent clinical trial data.

Mechanism of Action

IBAT inhibitors act locally in the gut to block the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT.[1][2] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation.[2][3] By inhibiting this process, these drugs increase the excretion of bile acids in feces.[4] This interruption of the enterohepatic circulation of bile acids leads to a decrease in the total bile acid pool, which in turn reduces the bile acid burden on the liver and systemic circulation.[3] The liver compensates by increasing the synthesis of new bile acids from cholesterol, a process that can also lead to a reduction in serum LDL cholesterol levels.[2][3]





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Caption: Mechanism of Action of IBAT Inhibitors.

Comparative Efficacy

The clinical efficacy of next-generation IBAT inhibitors has been evaluated in various cholestatic liver diseases and chronic constipation. The primary endpoints in cholestasis trials typically include changes in pruritus (itching) scores and serum bile acid (sBA) concentrations. For chronic constipation, the focus is on the frequency of spontaneous bowel movements (SBMs).



Inhibitor	Trade Name	Indication	Key Efficacy Outcomes	Clinical Trial(s)
Maralixibat	Livmarli	Cholestatic Pruritus in Alagille Syndrome (ALGS) & Progressive Familial Intrahepatic Cholestasis (PFIC)	ALGS (ICONIC study): Significant reduction in pruritus (-1.6 points from baseline) and sBA (-96 µmol/L from baseline) at week 48.[5] PFIC (MARCH-PFIC study): Statistically significant improvement in pruritus severity (p=0.0098) and significant reductions in sBA.[6]	ICONIC[5], MARCH-PFIC[6] [7]
Odevixibat	Bylvay	Cholestatic Pruritus in ALGS & PFIC	ALGS (ASSERT study): Significant reduction in pruritus (mean change of -1.7 vs -0.8 for placebo) and sBA (mean change of -90 µmol/L vs +22 µmol/L for placebo).[8][9] PFIC (PEDFIC-1 study):	ASSERT[8][9], PEDFIC-1 & 2[10][11][12]



		Statistically significant improvements in pruritus severity and reductions in sBA levels compared to placebo.[10][11]	
Linerixibat -	Cholestatic Pruritus in Primary Biliary Cholangitis (PBC)	PBC (GLIMMER study): Significant improvement in itch in the 40 mg and 90 mg twicedaily, and 180 mg once-daily groups compared to placebo.[1] Diarrhea was the most frequent adverse event. [13]	GLIMMER[1][13]



			Chronic Constipation (Phase 3 trials): Significantly greater	
Elobixibat	Goofice	Chronic Constipation	frequency of spontaneous bowel movements per week compared	Phase 3 trials[14] [15][16]
			to placebo (6.4 vs 1.7, p<0.0001).[14] [15]	

Comparative Safety and Tolerability

The safety profile of IBAT inhibitors is primarily characterized by gastrointestinal side effects, which are a direct consequence of their mechanism of action.

Inhibitor	Common Adverse Events (>10%)	Serious Adverse Events
Maralixibat	Diarrhea, abdominal pain, vomiting.[5][17]	Liver injury (worsening of liver tests) is a potential risk.[18]
Odevixibat	Diarrhea, pyrexia (fever).[8][9]	No drug-related serious adverse events were reported in the pivotal PFIC trial.[10]
Linerixibat	Diarrhea, abdominal pain.[1]	-
Elobixibat	Abdominal pain, diarrhea.[14]	Inguinal hernia was reported as a moderate adverse drug reaction in one patient.[14][15]

Experimental Protocols



Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key phase 3 trials.

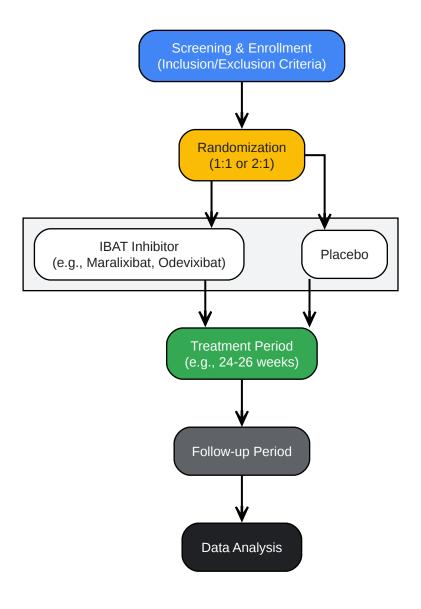
Maralixibat: MARCH-PFIC Study

- Objective: To evaluate the efficacy and safety of maralixibat in patients with PFIC.[19]
- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
- Participants: Patients aged 1 to 17 years with genetically confirmed PFIC and persistent pruritus.[7][20]
- Intervention: Maralixibat oral solution (up to 600 mcg/kg) or placebo administered twice daily for 26 weeks.[20]
- Primary Endpoint: Mean change in average Itch Reported Outcome (Observer)
 (ItchRO(Obs)) score from baseline over 26 weeks.[7]
- Secondary Endpoints: Mean change in total sBA concentration, bilirubin levels, growth parameters, and sleep disturbances.[7]

Odevixibat: PEDFIC-1 Study

- Objective: To assess the efficacy and safety of odevixibat for the treatment of PFIC.[10]
- Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[12]
- Participants: Pediatric patients with PFIC type 1 or 2.[11]
- Intervention: Odevixibat (40 µg/kg/day or 120 µg/kg/day) or placebo administered orally once daily.[12]
- Primary Endpoints: Proportion of patients with a positive pruritus assessment and the change from baseline in sBA levels.[12]
- Secondary Endpoints: Changes in sleep parameters and quality of life measures.[10]





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Caption: A Typical Clinical Trial Workflow for IBAT Inhibitors.

Conclusion

Next-generation IBAT inhibitors represent a significant advancement in the management of cholestatic pruritus and chronic constipation. Maralixibat and odevixibat have demonstrated robust efficacy and acceptable safety profiles in pediatric patients with ALGS and PFIC, leading to their regulatory approval for these indications.[7][10][21] Linerixibat shows promise for treating pruritus in adults with PBC, and elobixibat is an effective option for chronic constipation.[1][14] The primary side effects are gastrointestinal and are generally manageable. Future research will likely focus on expanding the indications for these drugs and developing



second-generation inhibitors with improved tolerability. This comparative guide provides a valuable resource for researchers and clinicians to understand the current landscape and future directions of IBAT inhibitor therapy.

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- To cite this document: BenchChem. [Meta-analysis of clinical outcomes for next-generation IBAT inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193273#meta-analysis-of-clinical-outcomes-for-next-generation-ibat-inhibitors]

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